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molecular formula C9H14O3 B8442922 (Rac)-2-(7-oxa-bicyclo [2.2.1]hept-1-yl)-propionic acid

(Rac)-2-(7-oxa-bicyclo [2.2.1]hept-1-yl)-propionic acid

Cat. No. B8442922
M. Wt: 170.21 g/mol
InChI Key: FKXMRMMYAXCQQB-UHFFFAOYSA-N
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Patent
US07449461B2

Procedure details

The title compound was prepared by standard Wittig-Horner reaction from 4-hydroxy-cyclohexanone, 2-(diethoxy-phosphoryl)-propionic acid ethyl ester and sodium hydride (J. Boutagy, R. Thomas, Chem. Rev. 1974, 74, 87-99) and subsequent saponification with potassium hydroxide in ethanol. After recrystallization from n-heptane, the title compound was obtained as white solid. EI-MS: m/e=170(M+), 1H-NMR (90 MHz, CDCl3, TMS):δ 1.3 (d, J=8 Hz, 3H, Me), 1.7 (m, 8H, CH2), 3.0 (q, J=8 Hz, 1H, CH-Me), 4.6 (t, J=4.5 Hz, 1H, CH—O), 7.2 (s, 1H, COOH), mp 61-62° C., bp 120° C. (0.008 mbar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.C([O:11][C:12](=[O:23])[CH:13](P(OCC)(OCC)=O)[CH3:14])C.[H-].[Na+].[OH-].[K+]>C(O)C>[C:2]12([CH:13]([CH3:14])[C:12]([OH:23])=[O:11])[O:8][CH:5]([CH2:4][CH2:3]1)[CH2:6][CH2:7]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)P(=O)(OCC)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallization from n-heptane

Outcomes

Product
Name
Type
product
Smiles
C12(CCC(CC1)O2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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